
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine is a chemical compound with the molecular formula C13H20N2O It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and a cyclopentanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine typically involves the reaction of 5-ethoxypyridine-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- N-((5-Methoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Chloropyridin-2-yl)methyl)cyclopentanamine
- N-((5-Bromopyridin-2-yl)methyl)cyclopentanamine
Uniqueness
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
N-[(5-ethoxypyridin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-8-7-12(15-10-13)9-14-11-5-3-4-6-11/h7-8,10-11,14H,2-6,9H2,1H3 |
InChIキー |
REZKVRABNPMLBP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C(C=C1)CNC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
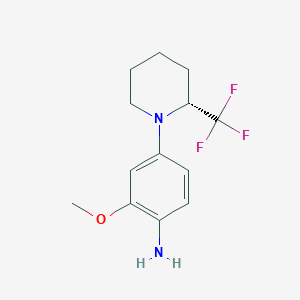
![6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)


![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)
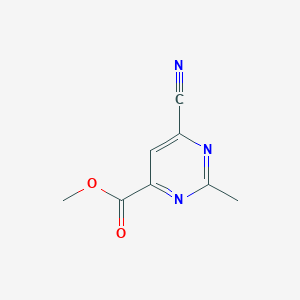
![3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)

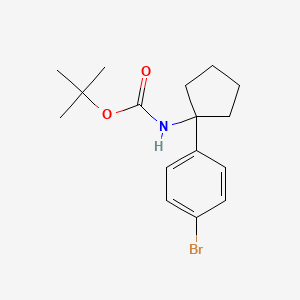
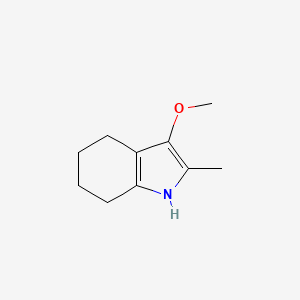
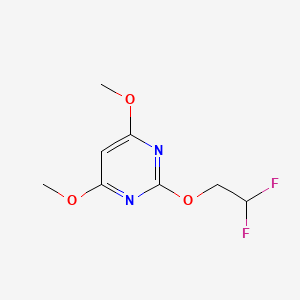
![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
